molecular formula C30H34ClN3O4 B12479797 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate

Cat. No.: B12479797
M. Wt: 536.1 g/mol
InChI Key: MSQOLPFFEUFHQP-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a benzylic piperazine moiety and a chlorinated phenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzylic piperazine intermediate, followed by the introduction of the chlorinated phenoxyacetamido group. Common reagents used in these reactions include ethyl chloroformate, piperazine, and various chlorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorinated phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzylic piperazine moiety may interact with neurotransmitter receptors, while the chlorinated phenoxyacetamido group can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BENZYL-1-PIPERAZINYL)-1-(1,1’-BIPHENYL)-4-YLETHANONE
  • N-(1-BENZYL-PIPERIDIN-4-YL)-BENZAMIDE

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its interactions with biological targets.

Properties

Molecular Formula

C30H34ClN3O4

Molecular Weight

536.1 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C30H34ClN3O4/c1-4-37-30(36)24-10-11-27(34-14-12-33(13-15-34)19-23-8-6-5-7-9-23)26(18-24)32-28(35)20-38-25-16-21(2)29(31)22(3)17-25/h5-11,16-18H,4,12-15,19-20H2,1-3H3,(H,32,35)

InChI Key

MSQOLPFFEUFHQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC(=C(C(=C4)C)Cl)C

Origin of Product

United States

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